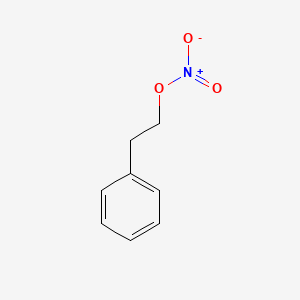
Nitric acid, 2-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid, 2-phenylethyl ester is an organic compound with the molecular formula C8H9NO3 It is an ester formed from nitric acid and 2-phenylethanol Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid, 2-phenylethyl ester typically involves the esterification of 2-phenylethanol with nitric acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the careful addition of nitric acid to 2-phenylethanol in the presence of a catalyst, followed by purification steps to isolate the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitro compounds.
Reduction: Reduction of this ester can yield 2-phenylethanol and other reduced products.
Substitution: The ester can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitro compounds and carboxylic acids.
Reduction: 2-Phenylethanol and related alcohols.
Substitution: Various substituted phenylethyl esters.
Scientific Research Applications
Nitric acid, 2-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of nitric acid, 2-phenylethyl ester involves its interaction with various molecular targets. It can act as a nitric oxide donor, releasing nitric oxide upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and immune response. The ester can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Acetic acid, 2-phenylethyl ester: Another ester with a similar structure but different functional group.
Caffeic acid phenethyl ester: Known for its antioxidant and anti-inflammatory properties.
Isosorbide dinitrate: A nitrate ester used in medicine for its vasodilatory effects.
Uniqueness: Nitric acid, 2-phenylethyl ester is unique due to its ability to release nitric oxide, making it valuable in both research and therapeutic applications. Its distinct chemical structure also allows for specific interactions with biological targets, setting it apart from other esters.
Properties
CAS No. |
39835-32-0 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-phenylethyl nitrate |
InChI |
InChI=1S/C8H9NO3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
REJUUAZLLYKBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















